Magnesium 3-amino-4-hydroxy-4-oxobutanoate
Description
Magnesium 3-amino-4-hydroxy-4-oxobutanoate is a magnesium salt of a dicarboxylic amino acid. This compound is known for its role in various biological and chemical processes. It is often used as a mineral supplement and has applications in the manufacturing of cosmetics and household products .
Properties
Molecular Formula |
C8H12MgN2O8 |
|---|---|
Molecular Weight |
288.49 g/mol |
IUPAC Name |
magnesium;3-amino-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2 |
InChI Key |
RXMQCXCANMAVIO-UHFFFAOYSA-L |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)[O-].C(C(C(=O)O)N)C(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium 3-amino-4-hydroxy-4-oxobutanoate typically involves the reaction of magnesium ions with the corresponding amino acid derivative. One common method is the alkylation of enolate ions, where the nucleophilic enolate ion reacts with an electrophilic alkyl halide in an S_N2 reaction . This process involves the use of sodium ethoxide in ethanol to convert the amino acid derivative into its enolate ion, which then reacts with magnesium ions to form the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, involving controlled reaction environments and purification steps to isolate the final product.
Chemical Reactions Analysis
Aqueous Dissociation and Ionic Behavior
In aqueous solutions, the compound dissociates into Mg²⁺ and two aspartate anions. The aspartate ion (C₄H₅NO₄⁻) retains the reactivity of its functional groups:
-
Carboxylate groups : Participate in acid-base reactions, metal chelation, and esterification.
-
Amino group : Engages in nucleophilic substitutions (e.g., amidation) or Schiff base formation.
Key dissociation equilibrium :
This equilibrium underpins its role as a bioavailable magnesium source and a ligand in coordination chemistry .
Brønsted Base-Catalyzed Reactions
The aspartate anion acts as a Brønsted base in synthetic pathways. For example:
-
In β-hydroxy α-amino acid synthesis, Mg²⁺ stabilizes intermediates during hydride transfer steps, enhancing enantioselectivity .
-
Mechanism :
Enzymatic Alkyl Migration
In ketol-acid reductoisomerase (KARI), Mg²⁺ facilitates a 1,2-alkyl shift and hydride transfer during branched-chain amino acid biosynthesis:
-
Mg²⁺-activated water deprotonates the substrate.
-
Concerted isomerization :
Catalytic residues :
| Residue | Role |
|---|---|
| Asp315 | Mg²⁺ ligand |
| Glu319 | Mg²⁺ ligand |
| Lys252 | Proton donor/acceptor |
Amination and Protection Reactions
The compound’s aspartate moiety is utilized in multi-step syntheses:
-
Iminoamide formation : Reacts with benzophenone imine in dichloromethane, with MgSO₄ as a desiccant .
-
Isocyanate coupling : Facilitates urea formation via Curtius rearrangement .
Example protocol :
-
Activation : Aspartate reacts with isobutyl chloroformate.
-
Azide formation : Treatment with NaN₃ yields acyl azide.
Reactivity in Redox Environments
While the compound itself is not redox-active, Mg²⁺ modulates electron transfer in enzymatic systems:
-
KARI mechanism : Mg²⁺ stabilizes the enolate intermediate during NADPH-dependent reduction .
-
Oxidative stability : Aspartate’s α-amino group resists oxidation under physiological pH.
Comparative Analysis with Analogues
| Property | Mg Aspartate | K-Mg Aspartate |
|---|---|---|
| Formula | C₈H₁₂MgN₂O₈ | C₁₆H₂₄K₂MgN₄O₁₆ |
| Bioavailability | High (Mg²⁺ release) | Enhanced (K⁺ and Mg²⁺) |
| Synthetic Use | Catalyst in amidation | Electrolyte formulations |
Scientific Research Applications
Magnesium 3-amino-4-hydroxy-4-oxobutanoate, also known as Magnesium L-Aspartate, is a compound with various applications across scientific research, medicine, and industry. It is formed by combining magnesium with L-aspartate. The compound is recognized for its high bioavailability, making it effective in addressing magnesium deficiencies and supporting various physiological functions.
Scientific Research Applications
Magnesium L-aspartate is utilized in several scientific fields:
- Chemistry As a reagent in analytical techniques and a standard for calibrating instruments that measure magnesium levels.
- Biology Used in studies of cellular metabolism and ion transport mechanisms, as well as experiments on the effects of magnesium on cellular functions.
- Medicine Employed to prevent and treat magnesium deficiencies, particularly beneficial for patients with cardiovascular diseases by helping to maintain normal heart rhythm and muscle function. It is also used to treat preeclampsia and eclampsia during and after pregnancy .
Clinical Applications
Magnesium L-aspartate is used in clinical settings for:
- Electrolyte Replacement Effective in treating electrolyte disturbances caused by diuretics.
- Sports Nutrition Used by athletes to enhance recovery and performance because of its role in energy metabolism and muscle function.
- Neuroprotection Research suggests potential neuroprotective effects, particularly in traumatic brain injury (TBI) cases, by regulating potassium homeostasis.
- Magnesium Deficiency This medication is a mineral supplement that is used to prevent and treat low amounts of magnesium in the blood . Magnesium is also very important for the normal functioning of cells, nerves, muscles, bones, and the heart .
Industrial Applications
In the industrial sector, magnesium L-aspartate is used in:
- The production of dietary supplements and fortified foods.
- The manufacturing of cosmetics and personal care products because of its beneficial effects on skin health.
Mechanism of Action
The mechanism of action of Magnesium 3-amino-4-hydroxy-4-oxobutanoate involves its interaction with molecular targets and pathways in biological systems. The compound acts by binding to specific enzymes and receptors, influencing various metabolic processes. For example, it may interact with nicotinic receptors at the neuromuscular junction, affecting muscle relaxation and contraction .
Comparison with Similar Compounds
Similar Compounds
Magnesium aspartate: Another magnesium salt of a dicarboxylic amino acid, used as a mineral supplement.
Magnesium citrate: A magnesium salt of citric acid, known for its high bioavailability and use in dietary supplements.
Magnesium oxide: A common form of magnesium used in supplements, though with lower bioavailability compared to organic magnesium salts.
Uniqueness
Magnesium 3-amino-4-hydroxy-4-oxobutanoate is unique due to its specific structure and properties, which confer higher water solubility and bioavailability compared to other magnesium salts. This makes it particularly effective as a supplement and in various industrial applications .
Biological Activity
Magnesium 3-amino-4-hydroxy-4-oxobutanoate, also known as magnesium aspartate, is a compound that combines magnesium with the amino acid aspartic acid. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in metabolic processes, enzyme functions, and neurophysiological effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Magnesium plays a critical role in numerous biochemical processes within the body. It acts as a cofactor for over 300 enzymes, facilitating various metabolic pathways essential for human health. The following table summarizes key functions and associated pathways influenced by magnesium aspartate:
| Biological Function | Associated Pathways |
|---|---|
| Energy Metabolism | ATP synthesis, glycolysis |
| Nucleic Acid Synthesis | DNA and RNA synthesis |
| Neurotransmitter Release | Calcium channel regulation |
| Muscle Contraction | Neuromuscular transmission |
Cellular Effects
Research indicates that magnesium aspartate has significant effects on cellular function. It has been shown to modulate neurotransmitter release and influence hormonal responses through its interaction with hormone receptors. For example, studies have demonstrated that magnesium can enhance the antidepressant-like activity of certain drugs by affecting serotonin pathways .
Molecular Mechanism
At the molecular level, magnesium aspartate exerts its effects through several mechanisms:
- Cofactor Role : It is essential for the activity of enzymes involved in energy metabolism and protein synthesis.
- Regulation of Ion Channels : Magnesium influences the gating of calcium channels, which is crucial for neurotransmitter release and muscle contraction.
- Antioxidant Activity : It enhances the function of antioxidant enzymes, helping to mitigate oxidative stress .
Pharmacokinetics
Magnesium aspartate exhibits high oral bioavailability compared to other magnesium salts. In humans, it is primarily stored in bones (53%) and muscles (27%), with less than 1% circulating in serum. This distribution underscores its importance in muscle function and cellular activity .
Case Studies and Research Findings
Several studies have explored the biological activity of magnesium aspartate:
- Antidepressant Effects : In a study involving animal models, magnesium supplementation was found to enhance the efficacy of antidepressants in reducing depressive behaviors during forced swim tests.
- Metabolic Pathway Alterations : A metabolomic analysis revealed that magnesium deficiency significantly altered metabolite levels associated with glucose metabolism in rat livers, indicating its role in maintaining metabolic homeostasis .
- Cardiovascular Health : Magnesium has been shown to regulate blood pressure through its vasodilatory effects and ability to act as a natural calcium channel blocker .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
